Isomer‑Specific Biological Activity – HMR 2 (7S) vs. HMR 1 (5‑Allohydroxymatairesinol, 7R)
The hydroxymatairesinol scaffold comprises two diastereomers: HMR 2 [(−)‑7S‑hydroxymatairesinol] and HMR 1 [(−)‑7R‑hydroxymatairesinol, i.e., 5‑allohydroxymatairesinol]. The patent literature explicitly states that “the HMR 2 isomer is more biologically active than the HMR 1 isomer” [REFS‑1]. This statement is based on the in‑vivo and in‑vitro data underlying the patent’s therapeutic claims and establishes that biological potency is not equivalent between the two epimers.
| Evidence Dimension | Relative biological activity (overall potency inferred from patent claims) |
|---|---|
| Target Compound Data | HMR 1 (5‑allohydroxymatairesinol) – lower biological activity |
| Comparator Or Baseline | HMR 2 (7S‑hydroxymatairesinol) – higher biological activity |
| Quantified Difference | Qualitatively stated as “more biologically active”; no numerical fold‑difference provided in the patent |
| Conditions | Based on aggregated in‑vivo and in‑vitro pharmacological data supporting patent WO 00/59946 |
Why This Matters
For researchers conducting isomer‑specific pharmacology or structure‑activity relationship studies, 5‑allohydroxymatairesinol is indispensable as the less‑active diastereomer control, enabling direct attribution of biological effects to the C7 stereochemistry.
- [1] US Patent US20040267029A1. Method for the production of a phenolic substance from wood. View Source
